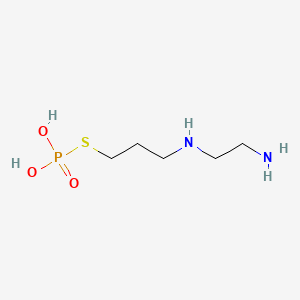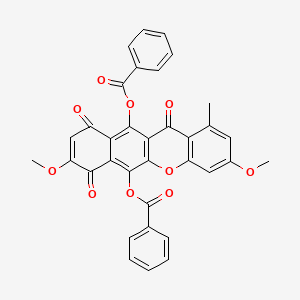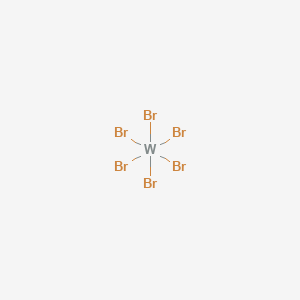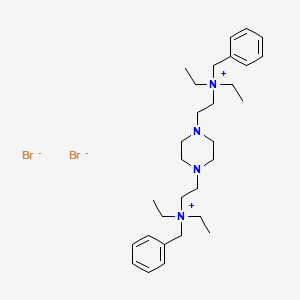
Phosphorothioic acid, S-(3-((2-aminoethyl)amino)propyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, S-(3-((2-aminoethyl)amino)propyl) ester is a chemical compound with the molecular formula C7H19N2O3PS and a molecular weight of 242.28 g/mol . This compound is known for its unique structure, which includes a phosphorothioate group and an aminoethylamino propyl chain. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, S-(3-((2-aminoethyl)amino)propyl) ester typically involves the reaction of phosphorothioic acid with 3-((2-aminoethyl)amino)propanethiol under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, S-(3-((2-aminoethyl)amino)propyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminoethylamino propyl chain, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted derivatives of the original compound .
Scientific Research Applications
Phosphorothioic acid, S-(3-((2-aminoethyl)amino)propyl) ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, S-(3-((2-aminoethyl)amino)propyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aminoethylamino propyl chain allows for specific interactions with biological molecules, enhancing its efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Phosphorothioic acid, S-(3-((2-aminoethyl)amino)propyl) ester include:
- Phosphorothioic acid S-[2-[[3-(ethylamino)propyl]amino]ethyl] ester
- Phosphorothioic acid, S-ester with 3-((2-aminoethyl)amino)propanethiol
Uniqueness
This compound is unique due to its specific structure, which allows for versatile reactivity and functional properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
20709-38-0 |
|---|---|
Molecular Formula |
C5H15N2O3PS |
Molecular Weight |
214.23 g/mol |
IUPAC Name |
3-(2-aminoethylamino)propylsulfanylphosphonic acid |
InChI |
InChI=1S/C5H15N2O3PS/c6-2-4-7-3-1-5-12-11(8,9)10/h7H,1-6H2,(H2,8,9,10) |
InChI Key |
JSGVYZIZTZNDHK-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCN)CSP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid](/img/structure/B13733589.png)

![Rel-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13733592.png)
![(2S)-5-[carbamimidoyl-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]amino]-2-(phenylmethoxycarbonylamino)pentanoate;cyclohexylazanium](/img/structure/B13733596.png)






![5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one](/img/structure/B13733640.png)


![2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13733648.png)
